molecular formula C8H8N2O2 B1321486 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-10-1

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1321486
CAS RN: 20348-10-1
M. Wt: 164.16 g/mol
InChI Key: JOVBARNMXQYDDI-UHFFFAOYSA-N
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Description

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known as this compound, is a heterocyclic compound with a pyridine ring containing a nitrogen atom and an oxazin ring with a nitrogen atom. It is an organic compound with a molecular formula of C9H7NO2. This compound is an important intermediate in the synthesis of various drugs and other compounds. It has been studied extensively in recent years due to its potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

Synthesis and Bioactive Compound Development

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and its derivatives are significant in the synthesis of novel pharmaceutical compounds. Gim et al. (2007) described a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, highlighting their potential as scaffolds for new drug development. The study demonstrates the practicability of synthesizing these compounds, which are valuable for creating a variety of heterocyclic compounds used in medicinal chemistry (Gyeonghyeon Gim et al., 2007).

Advancements in Chemical Synthesis Techniques

Research by Cho et al. (2003) and Kumar et al. (2011) provides insights into the one-pot synthesis methods for producing pyrido[2,3-b][1,4]oxazin-2-ones and hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. These studies emphasize the efficiency and high yield of these synthesis methods, which are crucial for producing these compounds for further pharmaceutical applications (Sungmin Cho et al., 2003); (Rakesh Kumar et al., 2011).

Exploration of Pyrido-oxazine Ring Systems

Studies by Sandford et al. (2014) and Bastrakov et al. (2016) explored the synthesis of pyrido[3,2-b][1,4]oxazine and its benzoxazine systems, focusing on annelation reactions and intramolecular substitution processes. These studies contribute to the understanding of the chemical behavior of these compounds, which is essential for their application in drug synthesis (G. Sandford et al., 2014); (M. Bastrakov et al., 2016).

Medicinal Chemistry Potential

The potential of pyrido-oxazines in medicinal chemistry is highlighted by Hermecz (2003) and Slowinski et al. (2013), who discuss the synthesis, pharmacology, and applications of pyrido-oxazines and related compounds. These studies show the relevance of these compounds in the development of new therapeutic agents (I. Hermecz, 2003); (Franck Slowinski et al., 2013).

Structural and Mechanistic Studies

Cahill and Crabb (1972) and Iwayasu et al. (2002) provide insights into the structural and mechanistic aspects of pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds, influencing their application in various scientific fields (R. Cahill & T. Crabb, 1972); (Norio Iwayasu et al., 2002).

Safety and Hazards

The safety and hazards associated with “6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” depend on the specific conditions of use. It has been classified as an Eye Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with appropriate personal protective equipment .

Future Directions

The future directions for research on “6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” could include further investigation of its mechanism of action , exploration of its potential therapeutic applications , and development of new synthesis methods .

properties

IUPAC Name

6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBARNMXQYDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619201
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20348-10-1
Record name 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-6-methyl-pyridin-3-ol (5.7 g, 46 mmol) (prepared by reduction of 6-methyl-2-nitro-pyridin-3-ol according to the procedure of J. Kaminski et al, [J. Med. Chem, 30 (11), 2031 (1987)1 in dimethylsulphoxide (60 ml) was treated with sodium hydride (44 mmol) under argon. After 0.25 hours methyl chloroacetate (4 mL, 5 g, 46 mmol) was added and the mixture heated at 100° C. for 3.5 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL), then partitioned between dichloromethane and water. The organic extracts were dried and evaporated and the residue was chromatographed eluting with 0-20% ethyl acetate in dichloromethane affording the product as a white crystalline solid (4.7 g, 62%).
Quantity
5.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
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reactant
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Quantity
44 mmol
Type
reactant
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60 mL
Type
solvent
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4 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-6-methyl-pyridin-3-ol (18.3 g, 148 mmol), sodium bicarbonate (30 g, 354 mmol), H2O (100 mL), and 2-butanone (100 mL) in an ice-water bath was added a solution of chloroacetyl chloride (13.3 mL. 167 mmol) in 2-butanone (30 mL) over 1.5 h, controlling the temperature below 10 ° C. After the addition was complete, the ice-water bath was removed and the mixture was stirred at ambient temperature for 30 minutes, followed by refluxing for 1.5 h. The solvents were evaporated, and the resulting solid was washed with H2O (3 times), and dried under high vacuum overnight, giving the title compound (19.2 g, 79% yield) as a pale yellow solid. 1H NMR (CDCl3) δ 10.45 (bs, 1H), 7.17 (d, 1H, J=8.1 Hz), 6.78 (d, 1H, J=8.1 Hz), 4.62 (s, 2H), 2.52 (s, 3H). Mass spectrum (LCMS, ESI) calculated for C8H9N2O2 165.1 (M+1); found 165.1.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
30 g
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reactant
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Name
Quantity
100 mL
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
79%

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